molecular formula C8H13N3 B13525050 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13525050
M. Wt: 151.21 g/mol
InChI Key: YRDFRWYSRZANMU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological and chemical properties. The structural resemblance between imidazopyridines and purines has prompted extensive research into their potential therapeutic applications .

Preparation Methods

The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for its efficiency and ability to produce high yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. It can act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development .

Comparison with Similar Compounds

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure. Similar compounds include:

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H13N3/c1-6-8-7(3-4-9-6)11(2)5-10-8/h5-6,9H,3-4H2,1-2H3

InChI Key

YRDFRWYSRZANMU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N(C=N2)C

Origin of Product

United States

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